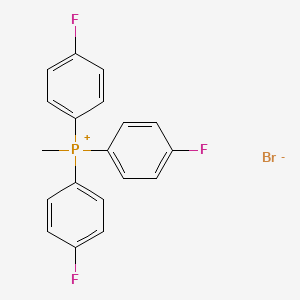
Tris(4-fluorophenyl)(methyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(4-fluorophenyl)(methyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-fluorophenyl groups and one methyl group, with a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-fluorophenyl)(methyl)phosphanium bromide typically involves the reaction of tris(4-fluorophenyl)phosphine with methyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(FC6H4)3P+CH3Br→(FC6H4)3PCH3+Br−
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tris(4-fluorophenyl)(methyl)phosphanium bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The phosphorus center can be oxidized or reduced under appropriate conditions, leading to different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. The reactions are typically carried out in polar solvents such as acetonitrile or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus center.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound to its lower oxidation state.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides.
Reduction Products: Reduction can yield phosphines with lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Tris(4-fluorophenyl)(methyl)phosphanium bromide has several applications in scientific research:
Organic Synthesis: It serves as a ligand in various catalytic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Pharmaceuticals: The compound is used as an intermediate in the synthesis of pharmaceutical agents.
Materials Science: It is employed in the development of advanced materials, including polymers and coordination complexes.
Wirkmechanismus
The mechanism of action of Tris(4-fluorophenyl)(methyl)phosphanium bromide involves its ability to act as a ligand and participate in coordination chemistry. The phosphorus center can coordinate with metal ions, facilitating various catalytic processes. The fluorophenyl groups enhance the compound’s stability and reactivity, making it a valuable component in catalytic systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(4-fluorophenyl)phosphine: Similar in structure but lacks the methyl group and bromide ion.
Tris(4-trifluoromethylphenyl)phosphine: Contains trifluoromethyl groups instead of fluorophenyl groups.
Tetrakis(4-bromophenyl)phosphonium bromide: Contains bromophenyl groups instead of fluorophenyl groups.
Uniqueness
Tris(4-fluorophenyl)(methyl)phosphanium bromide is unique due to the presence of both fluorophenyl groups and a methyl group, which confer distinct electronic and steric properties. These features make it particularly effective in specific catalytic applications and enhance its stability compared to other phosphonium salts.
Eigenschaften
CAS-Nummer |
61249-18-1 |
|---|---|
Molekularformel |
C19H15BrF3P |
Molekulargewicht |
411.2 g/mol |
IUPAC-Name |
tris(4-fluorophenyl)-methylphosphanium;bromide |
InChI |
InChI=1S/C19H15F3P.BrH/c1-23(17-8-2-14(20)3-9-17,18-10-4-15(21)5-11-18)19-12-6-16(22)7-13-19;/h2-13H,1H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SMJCNRPKHZFBAV-UHFFFAOYSA-M |
Kanonische SMILES |
C[P+](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















